2-Amino-N-(3,5-bis(trifluoromethyl)benzyl)-N-methylacetamide hydrochloride
Overview
Description
2-Amino-N-(3,5-bis(trifluoromethyl)benzyl)-N-methylacetamide hydrochloride is a chemical compound characterized by its trifluoromethyl groups and amide functionality
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process starting from N-tritylglycine. The primary amine group of N-tritylglycine is coupled under aqueous conditions to form the desired compound. Reaction conditions typically involve the use of reagents such as trifluoromethylating agents and acylating agents under controlled temperature and pH.
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors, large-scale purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) and oxidizing agents like potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl groups enhance its binding affinity to specific receptors or enzymes, leading to desired biological or chemical outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Another compound with trifluoromethyl groups used in catalysis.
3,5-Bis(trifluoromethyl)benzamide: A related compound with similar structural features.
Uniqueness: 2-Amino-N-(3,5-bis(trifluoromethyl)benzyl)-N-methylacetamide hydrochloride stands out due to its specific amide functionality and the presence of trifluoromethyl groups, which confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-amino-N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-methylacetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F6N2O.ClH/c1-20(10(21)5-19)6-7-2-8(11(13,14)15)4-9(3-7)12(16,17)18;/h2-4H,5-6,19H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBROHYVGMMPRKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746887 | |
Record name | N-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-N-methylglycinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
279682-92-7 | |
Record name | N-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-N-methylglycinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N1-[3,5-Bis(trifluoromethyl)benzyl]-N1-methylglycinamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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